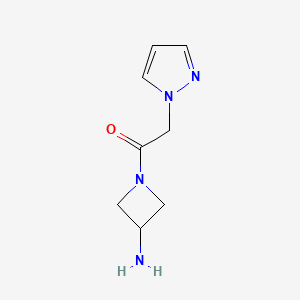
2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of various derivatives of 2,3-dihydro-1H-isoindol-1-ones, including 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one, has been a focus of research. Techniques like phase-transfer catalyst systems have been utilized for this purpose (Sato, Senzaki, Goto, & Saito, 1986).
Chemical Transformations : Various transformations of these compounds, such as amino substitution reactions and reactions with N,N'-, C,N-, and C,O'-ambident nucleophiles, have been explored to yield diverse chemical structures and potential applications (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).
Novel Compound Formation
Condensation Reactions : Research has documented the formation of novel classes of isoindolinones through condensation reactions involving 2-carboxybenzaldehyde, primary amines, and cyanide (Opatz & Ferenc, 2004).
Catalytic Synthesis : Studies have also demonstrated the catalytic synthesis of related compounds, exploring their potential as pharmacologically active or structurally significant molecules (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).
Structural and Functional Analysis
Crystallographic Studies : The crystal structures of derivatives of this compound have been studied, providing insights into their molecular conformations and potential interactions (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
DFT and Docking Studies : Detailed computational studies, including density functional theory (DFT) and docking experiments, have been conducted to understand the molecular interactions and potential biological applications of these compounds (Joubert, 2018).
Application in Analytical Methods
- Capillary Electrophoresis : Some derivatives of 2,3-dihydro-1H-isoindol-1-ones have been utilized in capillary electrophoresis for the ultra-sensitive determination of primary amines, highlighting their potential in analytical chemistry (Liu, Hsieh, Wiesler, & Novotny, 1991).
Antimicrobial Properties
- Antimicrobial Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Salvi, Bhambi, Jat, & Talesara, 2007).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSNODZJLQUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211795 | |
| Record name | 1-Propanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341729-34-7 | |
| Record name | 1-Propanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341729-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466579.png)
![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)
![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466583.png)
![1-[(Propan-2-ylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466584.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1466586.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)




![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)